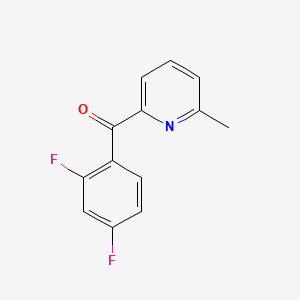

2-(2,4-Difluorobenzoyl)-6-methylpyridine

Description

Properties

IUPAC Name |

(2,4-difluorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-3-2-4-12(16-8)13(17)10-6-5-9(14)7-11(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUUUNFZSYFLHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223110 | |

| Record name | (2,4-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-55-3 | |

| Record name | (2,4-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 6-Methylpyridine

- Method: Methylation of pyridine or its derivatives

- Reagents: Methylating agents such as methyl iodide or dimethyl sulfate, with catalysts like potassium carbonate or sodium hydride

- Conditions: Reactions typically occur under reflux in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN)

- Outcome: Formation of 6-methylpyridine as a precursor for subsequent acylation

Step 2: Preparation of 2,4-Difluorobenzoyl Chloride

- Method: Chlorination of 2,4-difluorobenzoic acid

- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride, which convert the acid to its corresponding acyl chloride

- Conditions: Reflux in an inert solvent such as dichloromethane (DCM) with excess SOCl₂

- Notes: The acyl chloride intermediate is highly reactive and suitable for acylation reactions

Step 3: Acylation of 6-Methylpyridine

- Method: Friedel–Crafts acylation or direct acylation using the prepared acyl chloride

- Reagents: 2,4-Difluorobenzoyl chloride, aluminum chloride (AlCl₃) or other Lewis acids as catalysts

- Conditions: Reflux in an inert solvent such as DCM or chlorobenzene, with careful control of temperature to prevent polyacylation

- Outcome: Formation of 2-(2,4-difluorobenzoyl)-6-methylpyridine

Step 4: Purification

- Methods: Column chromatography, recrystallization, or distillation

- Notes: Purity is critical for subsequent applications and characterization

Data Table Summarizing the Preparation Methods

| Step | Reaction | Reagents | Catalyst | Solvent | Conditions | Notes |

|---|---|---|---|---|---|---|

| 1 | Methylation of pyridine | Methyl iodide, potassium carbonate | - | DMF or acetonitrile | Reflux, 60-80°C | Forms 6-methylpyridine precursor |

| 2 | Acid chlorination | 2,4-Difluorobenzoic acid, SOCl₂ | - | Dichloromethane | Reflux, 40-60°C | Produces 2,4-difluorobenzoyl chloride |

| 3 | Friedel–Crafts acylation | 2,4-Difluorobenzoyl chloride | AlCl₃ | Dichloromethane | Reflux, 0-25°C | Yields target compound |

| 4 | Purification | - | - | - | Chromatography/recrystallization | Ensures product purity |

Research Findings and Notes

- Patents and literature emphasize the importance of controlling moisture and temperature during acylation to prevent side reactions and polyacylation, especially when working with sensitive acyl chlorides.

- Fluorinated benzoyl chlorides are reactive intermediates; their synthesis often requires careful handling under inert atmospheres to prevent hydrolysis.

- Catalysts such as aluminum chloride are standard for Friedel–Crafts reactions, but alternative Lewis acids like iron(III) chloride or boron trifluoride etherate may be employed to optimize yields.

- Solvent choice impacts reaction rate and selectivity; dichloromethane is commonly used due to its inertness and ease of removal.

Notes on Divergent Methods and Optimization

- Alternative acylation methods, such as using acyl anhydrides or employing microwave-assisted synthesis, have been explored in related systems to enhance efficiency and selectivity.

- The use of directing groups or protecting groups on the pyridine ring can influence regioselectivity, especially in substituted pyridines.

- Recent advances suggest that employing greener solvents and catalytic systems can improve the environmental profile of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Difluorobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

Reduction Products: Reduced forms, such as alcohols or amines.

Substitution Products: Substituted pyridines or benzoyl derivatives.

Scientific Research Applications

2-(2,4-Difluorobenzoyl)-6-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.

Industry: The compound is used in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which 2-(2,4-Difluorobenzoyl)-6-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Substituent Effects on the Benzoyl Group

The benzoyl group’s substitution pattern significantly influences electronic, steric, and pharmacokinetic properties. Below is a comparison with derivatives from :

Key Insight : The 2,4-difluoro configuration in 5a maximizes target binding while maintaining favorable physicochemical properties.

Comparison with Discontinued Derivatives

and highlight discontinued analogs, such as 2-(2,3-difluorobenzoyl)-6-methylpyridine (Ref: 10-F735437). The 2,3-difluoro isomer likely exhibits:

Pyridine vs. Piperidine Scaffolds

lists 4-(2,4-difluorobenzoyl)piperidine hydrochloride , a related compound with a saturated piperidine ring. Key differences include:

| Property | 2-(2,4-Difluorobenzoyl)-6-methylpyridine | 4-(2,4-Difluorobenzoyl)piperidine |

|---|---|---|

| Aromaticity | Pyridine (planar, π-conjugated) | Piperidine (non-aromatic) |

| Solubility | Moderate (polar pyridine) | Higher (basic amine hydrochloride) |

| Target Interaction | Stronger π-π stacking with kinases | Weaker due to lack of aromaticity |

The pyridine scaffold in 5a enhances target engagement via aromatic interactions, critical for kinase inhibition .

Biological Activity

2-(2,4-Difluorobenzoyl)-6-methylpyridine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H9F2NO

- Molecular Weight : 235.21 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines through the following mechanisms:

- Inhibition of Tumor Growth : The compound has been tested against several human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). Results demonstrated a moderate cytotoxic effect, suggesting its potential as an anticancer agent .

- Mechanism of Action : The biological activity is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. This was evidenced by immunostaining studies that revealed perinuclear localization and disruption of microtubule dynamics in treated cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it has shown potential in inhibiting protein kinases that are often dysregulated in cancerous cells. This inhibition could lead to reduced cell proliferation and increased apoptosis .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on A549 and HeLa cell lines. The compound exhibited a dose-dependent response with IC50 values indicating moderate cytotoxicity. The mechanism was linked to the disruption of microtubule formation, leading to cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Inhibition of tubulin polymerization |

| HeLa | 20 | Induction of apoptosis |

Study 2: Enzyme Activity Inhibition

Another study focused on the compound's ability to inhibit specific kinases associated with cancer signaling pathways. The results indicated that it effectively reduced kinase activity by up to 70% in vitro, supporting its role as a potential therapeutic agent against kinase-driven cancers .

Q & A

Q. What are the common synthetic pathways for preparing 2-(2,4-difluorobenzoyl)-6-methylpyridine?

The compound is typically synthesized via Friedel-Crafts acylation or transition-metal-catalyzed coupling reactions . For example, nickel catalysts (e.g., NiCl₂ with reducing agents) are effective for coupling halogenated pyridines with fluorinated benzoyl groups . Key steps include:

- Halogenation : Introducing bromo/chloro groups at the pyridine’s 2-position.

- Acylation : Reacting with 2,4-difluorobenzoyl chloride under anhydrous conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Critical considerations: Moisture-sensitive intermediates require inert atmospheres (N₂/Ar).

Q. How can structural elucidation be performed for this compound?

Use multi-spectral analysis :

- NMR : ¹⁹F NMR to confirm fluorobenzoyl substitution patterns; ¹H NMR for pyridine methyl group (δ ~2.5 ppm) and aromatic protons.

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns from fluorine atoms.

- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of fluorine substituents .

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, lab coat, and goggles (fluorinated compounds may release HF upon decomposition).

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate halogenated/organofluorine waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic effects of the 2,4-difluorobenzoyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine substituents deactivates the benzoyl group, reducing electrophilicity at the carbonyl carbon. This impacts:

- Nucleophilic substitution : Slower reaction rates with amines/thiols, requiring stronger bases (e.g., NaH) .

- Catalytic coupling : Fluorine’s inductive effect stabilizes transition states in nickel- or palladium-catalyzed reactions, improving yields in Suzuki-Miyaura couplings . Experimental tip: Optimize catalyst loading (5–10 mol% Ni) and ligand choice (bidentate P,N ligands enhance stability) .

Q. What strategies resolve contradictions in reported bioactivity data for kinase inhibition assays?

Discrepancies often arise from:

- Assay conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC₅₀ values.

- Protein isoforms : p38α vs. p38β selectivity depends on fluorine’s positioning; use isoform-specific inhibitors as controls .

- Metabolite interference : Hydrolysis of ester groups (e.g., tert-butyl esters) generates active acids; validate stability via HPLC-MS .

Q. How can this compound be functionalized for coordination chemistry or materials science applications?

- Ligand design : Replace the methyl group with pyridylmethanol or phosphinitooxazoline moieties to create bidentate ligands for Cu(I) or Pt(II) complexes .

- Photophysical tuning : Introduce π-conjugated substituents (e.g., ethynyl groups) to enhance luminescence in OLEDs . Case study: Copper(I) complexes with modified pyridine ligands exhibit thermally activated delayed fluorescence (TADF) for light-emitting devices .

Q. What analytical methods differentiate between stereoisomers or impurities in derivatives?

- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol gradients.

- LC-MS/MS : Detect trace impurities (e.g., des-fluoro byproducts) with MRM transitions.

- DSC/TGA : Assess thermal stability and polymorphic transitions in solid-state forms .

Methodological Tables

Q. Table 1. Optimized Reaction Conditions for Nickel-Catalyzed Coupling

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signals |

|---|---|

| ¹⁹F NMR (CDCl₃) | -112 ppm (ortho-F), -104 ppm (para-F) |

| ¹H NMR (CDCl₃) | δ 2.48 (s, 3H, CH₃), 8.15 (d, J=7.8 Hz) |

| HRMS (ESI+) | m/z 263.0825 [M+H]⁺ (calc. 263.0829) |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.